

Introduction: The Synthetic Versatility of a Bifunctional Building Block

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Compound of Interest

Compound Name:	2-Aminobenzaldehyde hydrochloride
CAS No.:	51723-15-0; 529-23-7
Cat. No.:	B2774032

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2-Aminobenzaldehyde (also known as anthranilaldehyde) is an organic compound featuring both an amine and an aldehyde functional group ortho to each other on a benzene ring.^{[1][2]} This unique arrangement makes it a highly reactive and versatile precursor for the synthesis of a multitude of heterocyclic systems, most notably quinolines.^{[3][4]} Its significance in medicinal chemistry is underscored by its role as a starting material for compounds with a wide array of biological activities, including antibacterial, antimalarial, anti-inflammatory, and anticancer properties.^{[5][6]}

The compound exists as a low-melting yellow solid or oil that is soluble in water and common organic solvents.^{[1][2]} However, a significant challenge in its use is its inherent instability; it is prone to self-condensation and polymerization, especially at room temperature.^{[1][7][8]} For this reason, it is often generated in situ or must be stored under stringent conditions. The hydrochloride salt, **2-Aminobenzaldehyde hydrochloride** (CAS 51723-15-0), offers a more stable, solid alternative, which can be advantageous for storage and handling, though it is less frequently described in the literature.^{[9][10]} This guide will delve into the critical aspects of its chemistry, providing the foundational knowledge necessary for its effective application in a laboratory setting.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-Aminobenzaldehyde are crucial for its handling, reaction setup, and purification. While detailed experimental data for the hydrochloride salt is sparse, its properties can be inferred from the parent compound—primarily exhibiting increased stability, a higher melting point, and enhanced aqueous solubility.

Table 1: Physicochemical Properties of 2-Aminobenzaldehyde

Property	Value	Source(s)
Chemical Formula	C ₇ H ₇ NO	[1][11]
Molecular Weight	121.14 g/mol	[7][11]
CAS Number	529-23-7	[1][7]
Appearance	Yellow solid or oily substance	[1][12]
Melting Point	32-34 °C (90-93 °F)	[1][13]
Boiling Point	80-85 °C at 0.27 kPa	[8]
Flash Point	113 °C (235.4 °F) - closed cup	[14]
Solubility	Good solubility in water; soluble in ethanol, ether, chloroform, benzene.	[1][2][8]
pKa	-0.01±0.10 (Predicted)	[8]
Storage	Store at -20°C, under nitrogen, protected from air, light, and moisture.	[7][14]

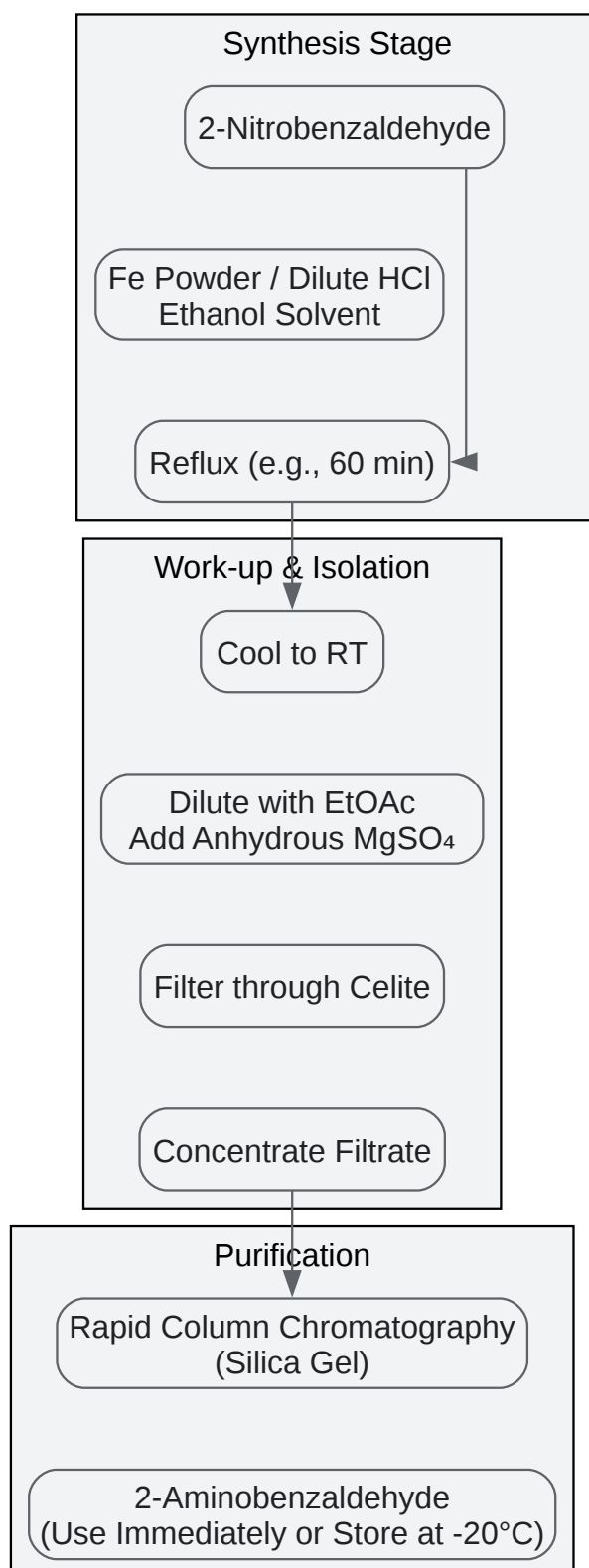
Spectroscopic Data (¹H NMR): The proton NMR spectrum provides characteristic signals for the aromatic, amine, and aldehyde protons.

- ¹H NMR (500 MHz, CDCl₃) δ: 9.87 (s, 1H, -CHO), 7.49-7.47 (app dd, 1H), 7.31-7.29 (ddd, 1H), 6.77-6.76 (ddd, 1H), 6.66-6.64 (m, 1H), 6.11 (br s, 2H, -NH₂).[13]

Synthesis and Purification: Managing Instability

The most common and reliable method for preparing 2-Aminobenzaldehyde is the reduction of its nitro precursor, 2-nitrobenzaldehyde.^{[1][12]} Various reducing agents can be employed, with iron powder or iron(II) sulfate in an acidic medium being frequently used due to their efficiency and cost-effectiveness.^{[1][12][13]}

A critical consideration during synthesis is the product's propensity to polymerize.^[7] This necessitates rapid isolation from the reaction mixture, often achieved through techniques like steam distillation or swift chromatographic purification.^{[7][12]}



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A generalized workflow for the synthesis and purification of 2-aminobenzaldehyde.

Experimental Protocol: Reduction of 2-Nitrobenzaldehyde[13]

- Setup: A 1-L round-bottomed flask is charged with 2-nitrobenzaldehyde (9.07 g, 60 mmol) and 170 mL of absolute ethanol. The mixture is stirred until a yellow solution forms.
- Addition of Reagents: Iron powder (10.05 g, 180 mmol) is added, followed by diluted HCl (60 mL, prepared from 1 mL conc. HCl in 66 mL water).
- Reaction: The flask is fitted with a reflux condenser and heated under reflux for 60 minutes.
- Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate (500 mL), and treated with anhydrous MgSO₄ (70 g).
- Isolation: The mixture is stirred for 5 minutes and then filtered through a pad of celite. The filter cake is washed with additional ethyl acetate.
- Purification: The combined filtrates are concentrated in vacuo. The resulting solution is immediately passed through a silica gel plug, eluting with 20% ethyl acetate in hexanes.
- Final Product: The solvent is removed under high vacuum to yield 2-Aminobenzaldehyde, which should be used immediately or stored under inert gas at -20°C.[13]

Causality Behind Choices: The use of iron in dilute acid provides a cost-effective and powerful reducing system for the nitro group. The immediate work-up and rapid purification are not merely procedural steps but are critical to outpace the rate of self-condensation, thereby maximizing the yield of the desired monomeric product.

Chemical Reactivity and Mechanistic Insights

The dual functionality of 2-Aminobenzaldehyde dictates its rich and synthetically valuable reactivity. The nucleophilic amino group and the electrophilic aldehyde group can react intramolecularly or with external reagents, leading to a diverse range of heterocyclic products.

The Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The most prominent reaction of 2-Aminobenzaldehyde is the Friedländer synthesis, which involves the condensation with a ketone or aldehyde containing an α -methylene group to form quinolines.[3][15] This reaction can be catalyzed by acids or bases and is a straightforward and highly effective method for constructing the quinoline scaffold.[3][15][16] The reaction is so efficient that it can even be performed in water without a catalyst, highlighting its "green" chemistry potential.[5][6]

The mechanism proceeds via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to yield the aromatic quinoline ring.[3]

Note: The DOT script above is a placeholder for a chemical structure diagram. A visual representation would show the reaction of 2-aminobenzaldehyde with a ketone like acetylacetone, forming a Schiff base, followed by intramolecular cyclization and dehydration to yield a substituted quinoline.

Proposed mechanism for the Friedländer quinoline synthesis.

Expert Insight: The disadvantage of the classic Friedländer synthesis is the limited commercial availability of substituted 2-aminobenzaldehydes.[15][17] To overcome this, researchers have developed methods involving the in situ reduction of the more accessible 2-nitrobenzaldehydes, allowing for a one-pot synthesis of quinolines.[17]

Other Key Reactions

- **Self-Condensation:** In the absence of other reactants, 2-Aminobenzaldehyde can undergo self-condensation reactions to form trimeric and tetrameric macrocyclic products, which have been studied as ligands for metal complexes.[1]
- **Synthesis of Other Heterocycles:** It serves as a precursor for various other heterocyclic systems, including quinazolines and benzodiazepines, through reactions with appropriate bifunctional reagents.[18][19]
- **Oxime and Hydrazone Formation:** The aldehyde group readily reacts with hydroxylamines and hydrazines to form oximes and hydrazones, respectively. These derivatives have been explored as potential inhibitors of enzymes like neutrophil elastase.[20][21]

Applications in Research and Drug Development

The primary application of 2-Aminobenzaldehyde in drug discovery lies in its role as a key building block for heterocyclic scaffolds with proven pharmacological value.

- **Quinoline Derivatives:** As established, it is a premier starting material for quinolines. This class of compounds is foundational to numerous pharmaceuticals, including the antimalarial drug chloroquine and various antibacterial agents (fluoroquinolones).[5] Its derivatives are also investigated as anticancer, anti-inflammatory, and antiviral agents.[5][22]
- **Pharmaceutical Intermediates:** It is a documented intermediate in the synthesis of the mucolytic drug Ambroxol.[12]
- **Ligand Synthesis:** The self-condensation products are used in coordination chemistry to create complex ligands capable of binding various metal ions.[1]
- **Materials Science:** Quinolines derived from 2-Aminobenzaldehyde have applications beyond medicine, including in the development of electroluminescent materials for organic light-emitting diodes (OLEDs).[7][22]

Safety, Handling, and Storage

Proper handling and storage are paramount when working with 2-Aminobenzaldehyde due to its reactivity and potential hazards.

Table 2: Hazard and Safety Information

Category	Information	Source(s)
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[8][14]
Signal Word	Warning	[14]
Personal Protective Equipment (PPE)	Safety glasses or goggles, chemical-resistant gloves, protective clothing, dust mask or respirator if needed.	[23][24][25]
Handling	Use in a well-ventilated area or under a fume hood. Avoid all personal contact, including inhalation and contact with skin and eyes. Avoid creating dust.	[24][26]
Storage	Store in a cool, dry, well-ventilated place at -20°C. Keep containers tightly closed under an inert atmosphere (e.g., nitrogen). Protect from air, light, and moisture.	[7][14][23]
Incompatibilities	Strong oxidizing agents, strong bases.	[7][8]

Self-Validating Protocol: The compound's instability is a self-validating aspect of its handling protocol. If stored improperly (e.g., at room temperature or exposed to air), the material will visibly change, often darkening and polymerizing, indicating degradation.[7][8] Therefore, maintaining the recommended storage conditions is essential to ensure the integrity and reactivity of the starting material for any synthetic application.

Conclusion

2-Aminobenzaldehyde and its hydrochloride salt are indispensable reagents in modern organic synthesis. Their value is rooted in the ortho-positioning of amine and aldehyde groups, which provides a direct and efficient pathway to quinolines and other vital heterocyclic structures. While its inherent instability presents a handling challenge, a thorough understanding of its chemical properties, coupled with meticulous synthesis and storage protocols, allows researchers to harness its full synthetic potential. For professionals in drug development and materials science, 2-Aminobenzaldehyde remains a critical and high-value building block for the discovery and creation of novel functional molecules.

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